Resolvin D2 Methyl Ester Resolvin D2 Methyl Ester Resolvin D2 (RvD2) (Item No. 10007279) is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase. It evokes diverse anti-inflammatory effects which may mediate the resolution of inflammation. RvD2 methyl ester is a methyl ester version of the free acid which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties. The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid.
Brand Name: Vulcanchem
CAS No.: 810668-53-2
VCID: VC0149791
InChI: InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1
SMILES: CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O
Molecular Formula: C23H34O5
Molecular Weight: 390.52

Resolvin D2 Methyl Ester

CAS No.: 810668-53-2

Reference Standards

VCID: VC0149791

Molecular Formula: C23H34O5

Molecular Weight: 390.52

Resolvin D2 Methyl Ester - 810668-53-2

CAS No. 810668-53-2
Product Name Resolvin D2 Methyl Ester
Molecular Formula C23H34O5
Molecular Weight 390.52
IUPAC Name methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate
Standard InChI InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1
Standard InChIKey MQCKXANXFRGFND-CGIARSFXSA-N
SMILES CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O
Appearance Assay:≥95%A solution in ethanol
Description Resolvin D2 (RvD2) (Item No. 10007279) is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase. It evokes diverse anti-inflammatory effects which may mediate the resolution of inflammation. RvD2 methyl ester is a methyl ester version of the free acid which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties. The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid.
Synonyms (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-Methyl 7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate; 7S,16R,17S-Trihydroxy- 4Z,8E,10Z,12E,14E,19Z-docosahexaenoic Acid Methyl Ester
PubChem Compound 101354717
Last Modified Nov 11 2021
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